molecular formula C17H22O2 B1197497 Cicutoxin CAS No. 505-75-9

Cicutoxin

Cat. No. B1197497
CAS RN: 505-75-9
M. Wt: 258.35 g/mol
InChI Key: FQVNSJQTSOVRKZ-UHFFFAOYSA-N
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Description

Cicutoxin, a highly toxic compound found in water hemlock, is a natural polyenyne responsible for the plant's potent neurotoxic effects. The synthesis of R-(-)-cicutoxin has been achieved through a triply convergent process, involving key fragments such as R-(-)-1-hexyn-3-ol, 1,4-diiodo-1,3-butadiene, and THP protected 4,6-heptadiyn-1-ol, culminating in a concise method that delivers the compound in 18% overall yield after regio-selective reduction and protecting group removal (Gung & Omollo, 2009).

Scientific Research Applications

  • Potassium Channel Blocker in T Lymphocytes : Cicutoxin is a potent blocker of potassium currents in T lymphocytes, affecting their proliferation. This property makes it a subject of interest in immunology and cellular biology (Strauss et al., 1996).

  • Neuronal Action Potentials : Its effects on neuronal action potentials have been studied, particularly in the context of its convulsive action. This research helps understand the mechanism of cicutoxin's toxicity and its interaction with neurons (Wittstock et al., 1997).

  • Poisoning Treatment : There's research on treating cicutoxin poisoning, including a case study where thiopentone sodium was used to manage the symptoms (Starreveld, 1975).

  • Stereochemistry Analysis : The stereochemistry of cicutoxin and related compounds has been analyzed, providing insights into their structural properties and potential biological activities (Ohta et al., 1999).

  • Neurotoxicity in C(17)-polyacetylenes : Investigating the structure-activity relationships of cicutoxin derivatives helps in understanding their acute toxicity and potential applications in neurobiology (Uwai et al., 2000).

  • Water Hemlock Poisoning Treatment : A study discusses advanced treatment methods for severe cicutoxin poisoning, including hemodialysis and haemoperfusion (Knutsen & Paszkowski, 1984).

  • GABAA Receptor Blockade : Research on the non-competitive blockade of GABAA receptors by cicutoxin contributes to our understanding of its toxicological effects (Green et al., 2015).

Future Directions

Cicutoxin has been shown to have anti-leukemia properties as it inhibits the proliferation of the lymphocytes. It has also been investigated for antitumor activity . Further investigations regarding CTX presence and origin in aquatic environments, the development of more sophisticated analysis methods, additional data on human intoxication incidents and the toxicological potency of CTX analogues, as well as potential mitigation/regulatory management measures are considered to be extremely important .

properties

IUPAC Name

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNSJQTSOVRKZ-JNRDBWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC=CC=CC#CC#CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Record name cicutoxin
Source Wikipedia
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DSSTOX Substance ID

DTXSID30896918
Record name Cicutoxin
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Molecular Weight

258.35 g/mol
Source PubChem
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Physical Description

Solid; Turns into yellow oily resin by air and light; [Merck Index]
Record name Cicutoxin
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Solubility

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/
Record name CICUTOXIN
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Vapor Pressure

0.00000003 [mmHg]
Record name Cicutoxin
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Mechanism of Action

... An unsaturated aliphatic alcohol that produces toxicity by central cholinergic stimulation., ... Cicutoxin (a C17-polyene), has been shown to be a potent blocker of potassium channels of T lymphocytes. A similar action on potassium channels of neurons could account for the central nervous system effects., ... Cicutoxin produced a dose-dependent [5 x 10(-6) to 7 x 10(-5) mol/l] and completely reversible block of K+ currents with an EC50 of 1.8 x 10(-5) mol/l. A maximum block of 71% was achieved with cicutoxin at a concentration of 7 x 10(-5) mol/l. ... At noncytotoxic concentrations [10(-7) to 5 x 10(-5) mol/l] cicutoxin reduced the 3H-thymidine incorporation dose-dependently.
Record name CICUTOXIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cicutoxin

Color/Form

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/

CAS RN

505-75-9
Record name Cicutoxin
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Record name Cicutoxin
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Record name Cicutoxin
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Record name CICUTOXIN
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Record name CICUTOXIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

54 °C /(-)-form/; 67 °C /(+-)-form/
Record name CICUTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
896
Citations
E Anet, B Lythgoe, MH Silk, S Trippett - Journal of the Chemical …, 1953 - pubs.rsc.org
… of cicutoxin preparations found by the early workers were consistent with the presence of conjugated unsaturated centres, suggested that cicutoxin … The name cicutoxin is retained for it, …
Number of citations: 100 pubs.rsc.org
U Wittstock, KH Lichtnow, E Teuscher - Planta medica, 1997 - thieme-connect.com
… Recently we have shown that cicutoxin acts as a strong potassium channel … of cicutoxin on the course of neuronal action potentials. With respect to the mechanism of action of cicutoxin it …
Number of citations: 42 www.thieme-connect.com
CA Jacobson - Journal of the American Chemical Society, 1915 - ACS Publications
… When cicutoxin is allowed to stand in contact with alcohol for. some … It is in all probability a decomposition product of cicutoxin. Yield.—The yield of cicutoxin obtained by the ether …
Number of citations: 23 pubs.acs.org
U Strauß, U Wittstock, R Schubert, E Teuscher… - Biochemical and …, 1996 - Elsevier
… At noncytotoxic concentrations [10 −7 −5 × 10 −5 mol/l] cicutoxin reduced the 3 H-thymidine incorporation dose-dependently. In conclusion, cicutoxin is a potent K + current blocker …
Number of citations: 26 www.sciencedirect.com
K Uwai, K Ohashi, Y Takaya, Y Oshima, K Furukawa… - Brain research, 2001 - Elsevier
… [19] and it was also demonstrated that cicutoxin reduced the voltage-dependent potassium … Although cicutoxin induces tonic-clonic convulsions, the mechanism of action of cicutoxin on …
Number of citations: 24 www.sciencedirect.com
BW Gung, AO Omollo - 2009 - Wiley Online Library
… by cicutoxin, but … on cicutoxin (1) itself was reported in 1955 by Trippett and coworkers.11 As a result of its extended unsaturation conjugation and a smaller end capping group, cicutoxin …
E Starreveld - Neurology, 1975 - AAN Enterprises
A 54-year-old man had a severe case of cicutoxin poisoning following the ingestion of water hemlock (Cicuta maculata). The administration of thiopentone sodium by continuous …
Number of citations: 59 n.neurology.org
BT Green, C Goulart, KD Welch, JA Pfister, I McCollum… - Toxicon, 2015 - Elsevier
Water hemlocks (Cicuta spp.) are acutely toxic members of the Umbellierae family; the toxicity is due to the presence of C 17 -polyacetylenes such as cicutoxin. There is only limited …
Number of citations: 10 www.sciencedirect.com
T Ohta, K Uwai, R Kikuchi, S Nozoe, Y Oshima… - Tetrahedron, 1999 - Elsevier
The absolute stereostructures of cicutoxin (1) and related toxic polyacetylenic alcohols, isocicutoxin (2), and virols A (3) and C (4), from Cicuta virosa were determined on the basis of …
Number of citations: 43 www.sciencedirect.com
T Konoshima, KH Lee - Journal of natural products, 1986 - ACS Publications
… led to the isolation and characterization of cicutoxin (1) as the cytotoxic [ED50 (KB)=2.0 µg/ ml] … Cicutoxin was previously isolated as the poisonous principle from Cicuta virosa (the water …
Number of citations: 26 pubs.acs.org

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